molecular formula C9H18N2O4S B1400338 Tert-butyl 3-sulfamoylpyrrolidine-1-carboxylate CAS No. 1394669-98-7

Tert-butyl 3-sulfamoylpyrrolidine-1-carboxylate

Cat. No. B1400338
M. Wt: 250.32 g/mol
InChI Key: AGBDEMSPPIPSGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-sulfamoylpyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1394669-98-7 . Its IUPAC name is tert-butyl 3-(aminosulfonyl)-1-pyrrolidinecarboxylate . The molecular weight of this compound is 250.32 .


Molecular Structure Analysis

The InChI code for Tert-butyl 3-sulfamoylpyrrolidine-1-carboxylate is 1S/C9H18N2O4S/c1-9(2,3)15-8(12)11-5-4-7(6-11)16(10,13)14/h7H,4-6H2,1-3H3,(H2,10,13,14) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Tert-butyl 3-sulfamoylpyrrolidine-1-carboxylate is a powder at room temperature .

Scientific Research Applications

Synthesis from L-aspartic Acid

Tert-butyl 3-sulfamoylpyrrolidine-1-carboxylate has been synthesized starting from L-aspartic acid. This process, highlighted for its economy and mild reaction conditions, utilizes 3-aminopyrrolidine as an intermediate, significant for many pharmaceutically active substances (Han et al., 2018).

Application in Chiral Auxiliary Synthesis

This compound has been used in the synthesis of chiral auxiliaries, such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate. It serves as a versatile building block in dipeptide synthesis and demonstrates effectiveness in various transformations (Studer, Hintermann & Seebach, 1995).

Coupling with Arylboronic Acids

Tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate, a related compound, underwent successful palladium-catalyzed coupling reactions with various substituted arylboronic acids (Wustrow & Wise, 1991).

Synthesis of N-Boc Protected Oxazolidines

(S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, derived from L-Serine, is an important precursor in the synthesis of medically significant candidates. This process underscores the compound's role in creating complex molecular structures (Khadse & Chaudhari, 2015).

Antibacterial Agents Synthesis

This compound has been used in synthesizing 7-substituted-1-tert-butyl-6-fluoroquinolone-3-carboxylic acids and 7-substituted-1-tert-butyl-6-fluoro-1,8-naphthyridine-3-carboxylic acids, potent in vitro and in vivo antibacterial agents (Bouzard et al., 1989).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl 3-sulfamoylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4S/c1-9(2,3)15-8(12)11-5-4-7(6-11)16(10,13)14/h7H,4-6H2,1-3H3,(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBDEMSPPIPSGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-sulfamoylpyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-sulfamoylpyrrolidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-sulfamoylpyrrolidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 3-sulfamoylpyrrolidine-1-carboxylate
Reactant of Route 4
Tert-butyl 3-sulfamoylpyrrolidine-1-carboxylate
Reactant of Route 5
Tert-butyl 3-sulfamoylpyrrolidine-1-carboxylate
Reactant of Route 6
Tert-butyl 3-sulfamoylpyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.